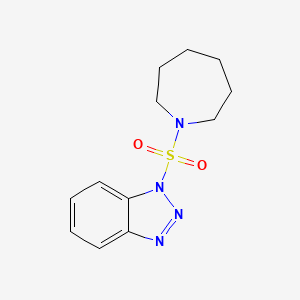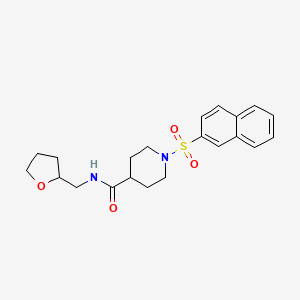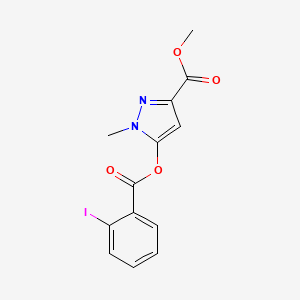
N-(3,5-difluorophenyl)-4-nitrobenzamide
概要
説明
N-(3,5-difluorophenyl)-4-nitrobenzamide is an organic compound characterized by the presence of a difluorophenyl group and a nitrobenzamide moiety
作用機序
Target of Action
N-(3,5-difluorophenyl)-4-nitrobenzamide is a synthetic compound that has been shown to interact with the Notch signaling pathway . The primary targets of this compound are the Notch receptors, which play a crucial role in cell differentiation, proliferation, and apoptosis .
Mode of Action
This compound acts as a γ-secretase inhibitor, which prevents the cleavage and activation of Notch receptors . By inhibiting γ-secretase, this compound prevents the release of the Notch intracellular domain (NICD), which is essential for the activation of Notch target genes .
Biochemical Pathways
The inhibition of Notch signaling by this compound affects various biochemical pathways. For instance, it has been shown to influence the TGF-β/Notch interaction, which is involved in the regulation of various cellular activities . This interaction is crucial for processes such as cell differentiation and proliferation .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of Notch signaling by this compound can lead to various molecular and cellular effects. For instance, it has been shown to suppress the differentiation of certain cell types, such as ciliated cells and Th22 cells . This can have significant implications in various pathological conditions, including fibrotic diseases and inflammatory disorders .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, conditions such as hypoxia and submersion have been shown to affect the compound’s ability to inhibit ciliated cell differentiation . Therefore, the physiological and pathological context in which this compound is used can significantly impact its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)-4-nitrobenzamide typically involves the reaction of 3,5-difluoroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions: N-(3,5-difluorophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a nucleophilic catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Reduction: The major product is N-(3,5-difluorophenyl)-4-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
科学的研究の応用
N-(3,5-difluorophenyl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
類似化合物との比較
N-(3,5-difluorophenyl)-4-aminobenzamide: This compound is similar but has an amino group instead of a nitro group.
N-(3,5-difluorophenyl)-4-chlorobenzamide: This compound has a chloro group instead of a nitro group.
Uniqueness: N-(3,5-difluorophenyl)-4-nitrobenzamide is unique due to the combination of the electron-withdrawing nitro group and the difluorophenyl group, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for designing molecules with specific properties and activities.
特性
IUPAC Name |
N-(3,5-difluorophenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-1-3-12(4-2-8)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTABZSOAIHYGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-{5-[(3-chlorobenzyl)thio]-1H-tetrazol-1-yl}phenyl)ethanone](/img/structure/B4385539.png)



![2-bromo-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4385575.png)

![2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4385579.png)
![Methyl 1-[1-(3-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B4385586.png)
![N-BUTYL-2-[2-(ETHYLSULFANYL)BENZAMIDO]BENZAMIDE](/img/structure/B4385593.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4385603.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-3-methylbenzamide](/img/structure/B4385610.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydro-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4385617.png)
![N-butyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4385626.png)
